molecular formula C26H26N2O4S B11702697 ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate

ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate

Cat. No.: B11702697
M. Wt: 462.6 g/mol
InChI Key: RCBIIUZAKMLXRY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, sulfonamide group, and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the indole core, followed by the introduction of the sulfonamide group and ester functionality. Common reagents used in these reactions include sulfonyl chlorides, amines, and esterification agents. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted esters. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

Ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The indole core may also play a role in binding to biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate
  • 4-Methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-N-{2-[[(4-methylphenyl)sulfonyl]amino}ethyl]benzenesulfonamide
  • 4-Methyl-N-{2-[(4-methylphenyl)sulfonylsulfonyl]amino}ethyl)amino]ethyl}benzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of the indole core, sulfonamide group, and ester functionality provides a versatile platform for various chemical transformations and biological interactions .

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

ethyl 2-methyl-1-(2-methylphenyl)-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate

InChI

InChI=1S/C26H26N2O4S/c1-5-32-26(29)25-19(4)28(23-9-7-6-8-18(23)3)24-15-12-20(16-22(24)25)27-33(30,31)21-13-10-17(2)11-14-21/h6-16,27H,5H2,1-4H3

InChI Key

RCBIIUZAKMLXRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C)C

Origin of Product

United States

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